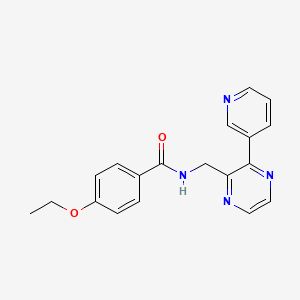

4-乙氧基-N-((3-(吡啶-3-基)吡嗪-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry. Benzamide derivatives are known for their diverse pharmacological activities, including anticancer properties as demonstrated by the synthesized N-(Pyridin-3-yl)benzamide derivatives that showed moderate to good activity against various human cancer cell lines .

Synthesis Analysis

While the specific synthesis of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is not detailed in the provided papers, similar benzamide compounds have been synthesized using various methods. For instance, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and confirmed by NMR and mass spectral data . Another related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, was synthesized from salicylic acid and 4-aminopyridine under the catalysis of triethylamine, suggesting that similar catalytic methods could potentially be applied to the synthesis of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the characterization of TKS159, a related benzamide, was performed using X-ray powder diffractometry, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, providing insights into its crystalline forms and stability.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The research on TKS159 revealed that it exhibited a phase transition and fusion upon heating, as indicated by thermal analysis . Similar thermal behavior could be expected for 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, which could be studied to understand its stability and reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their synthesis and molecular structure. For instance, the synthesis of N-3-substituted benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate demonstrated good yields and purity, which are important physical properties for pharmaceutical applications . The polymorphism of TKS159, as well as its thermal properties, provided additional information on the physical characteristics of such compounds . These analyses could be applied to 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide to determine its suitability for further development in drug discovery.

科学研究应用

新型化合物的合成

"4-乙氧基-N-((3-(吡啶-3-基)吡嗪-2-基)甲基)苯甲酰胺"的一个重要应用是合成新型化合物。例如,研究表明合成新的基于苯甲酰胺的5-氨基吡唑及其稠合杂环,对禽流感病毒(H5N1)表现出显着的活性。这些化合物是通过苯甲酰异硫氰酸酯、丙二腈和肼的反应合成的,从而形成具有显着抗病毒活性的化合物 (Hebishy 等,2020)。另一项研究重点是杂环合成中的苯并噻吩基腙乙酸酯的合成,进一步说明了该化合物在生成具有潜在生物活性的新分子结构中的作用 (Mohareb 等,2004)。

抗癌活性

N-(吡啶-3-基)苯甲酰胺衍生物的合成和评估在抗癌研究中显示出前景。合成了一系列这些化合物,并测试了它们对各种人类癌细胞系的抗癌活性,与标准药物相比表现出中等到良好的活性。这些发现突出了"4-乙氧基-N-((3-(吡啶-3-基)吡嗪-2-基)甲基)苯甲酰胺"的衍生物在开发新的抗癌剂方面的潜力 (Mohan 等,2021)。

分子对接和体外筛选

已经开展了基于"4-乙氧基-N-((3-(吡啶-3-基)吡嗪-2-基)甲基)苯甲酰胺"的新合成的三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物的合成、分子对接和体外筛选研究。这些研究旨在探索化合物在靶蛋白上的结合能,从而深入了解它们的潜在生物活性和作用机制 (Flefel 等,2018)。

作用机制

Target of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the organism’s growth

Biochemical Pathways

Given its potential anti-tubercular activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be used in the treatment of tuberculosis.

属性

IUPAC Name |

4-ethoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-25-16-7-5-14(6-8-16)19(24)23-13-17-18(22-11-10-21-17)15-4-3-9-20-12-15/h3-12H,2,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOCJFRPUCYRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)